molecular formula C9H9BrN2 B15280714 (R)-3-Amino-3-(4-bromophenyl)propanenitrile

(R)-3-Amino-3-(4-bromophenyl)propanenitrile

Cat. No.: B15280714
M. Wt: 225.08 g/mol
InChI Key: USZBSIPPVCXNKC-SECBINFHSA-N
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Description

®-3-Amino-3-(4-bromophenyl)propanenitrile is an organic compound that features a bromophenyl group attached to a propanenitrile backbone with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-bromophenyl)propanenitrile typically involves the reaction of 4-bromobenzaldehyde with a suitable amine and nitrile source under controlled conditions. One common method includes the use of a reductive amination process, where 4-bromobenzaldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of ®-3-Amino-3-(4-bromophenyl)propanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-bromophenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-3-Amino-3-(4-bromophenyl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-bromophenyl)propanenitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, its derivatives have been shown to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

(3R)-3-amino-3-(4-bromophenyl)propanenitrile

InChI

InChI=1S/C9H9BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9H,5,12H2/t9-/m1/s1

InChI Key

USZBSIPPVCXNKC-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC#N)N)Br

Canonical SMILES

C1=CC(=CC=C1C(CC#N)N)Br

Origin of Product

United States

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